molecular formula C14H18N4O B7529606 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea

1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea

Cat. No. B7529606
M. Wt: 258.32 g/mol
InChI Key: MQNGASUHICTFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea, also known as DPU-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant anticancer properties, making it a promising candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea involves the inhibition of the protein kinase CK2. This enzyme is overexpressed in many types of cancer and plays a key role in the regulation of cell growth and survival. By inhibiting CK2, 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea as a research tool is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition in a targeted manner. However, one limitation of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea. One area of interest is the development of new cancer treatments based on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea and other CK2 inhibitors. Another area of interest is the development of new antimicrobial agents based on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea involves the reaction of 2,5-dimethylpyrazole with 3-methylbenzyl isocyanate. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been optimized to produce high yields of pure 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea.

Scientific Research Applications

1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-5-4-6-12(7-10)9-15-14(19)16-13-8-11(2)17-18(13)3/h4-8H,9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNGASUHICTFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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